2-Amino-6-chloro-4-phenylpyridine-3,5-dicarbonitrile
Overview
Description
2-Amino-6-chloro-4-phenylpyridine-3,5-dicarbonitrile is a heterocyclic compound that belongs to the pyridine family This compound is characterized by the presence of amino, chloro, and phenyl groups attached to a pyridine ring, along with two nitrile groups at positions 3 and 5
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing 2-amino-6-chloro-4-phenylpyridine-3,5-dicarbonitrile involves the reaction of benzoyl cyanide with malononitrile in the presence of piperidine, followed by treatment with gaseous hydrogen chloride . Another method utilizes triethyl orthoesters with malononitrile in the presence of pyridine, followed by treatment with hydrochloric acid . These methods, however, often suffer from drawbacks such as prolonged reaction times and low yields.
A more practical and inexpensive procedure involves the reaction of various aldehydes with malononitrile in the presence of tetrachlorosilane and zinc chloride under solvent-free conditions at room temperature . This method offers higher efficiency and better yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of scalable and environmentally friendly synthetic routes, such as the one-pot method involving tetrachlorosilane and zinc chloride, is likely to be favored for industrial applications due to its simplicity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-chloro-4-phenylpyridine-3,5-dicarbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by different nucleophiles, such as amines, under appropriate conditions.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include primary and secondary amines for substitution reactions, and sodium hydride in anhydrous DMF for cycloaddition reactions . The reactions typically require heating and the presence of a base or catalyst to proceed efficiently.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced .
Scientific Research Applications
2-Amino-6-chloro-4-phenylpyridine-3,5-dicarbonitrile has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of bioactive molecules, including inhibitors of acetylcholinesterase and butyrylcholinesterase.
Material Science: The compound’s derivatives are studied for their fluorescence properties, making them potential candidates for use in optoelectronic devices.
Organic Synthesis: It serves as a building block for the synthesis of various heterocyclic compounds with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2-amino-6-chloro-4-phenylpyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, its derivatives have been shown to inhibit acetylcholinesterase and butyrylcholinesterase by binding to the active sites of these enzymes, thereby preventing the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 2-amino-6-chloropyridine-3,5-dicarbonitrile derivatives, such as:
- 2-Amino-6-methoxy-4-phenylpyridine-3,5-dicarbonitrile
- 2-Amino-4-(4-cyanophenyl)-6-methoxypyridine-3,5-dicarbonitrile
Uniqueness
2-Amino-6-chloro-4-phenylpyridine-3,5-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and phenyl groups, along with the nitrile functionalities, makes it a versatile intermediate for the synthesis of various bioactive compounds and materials with unique optical properties .
Properties
IUPAC Name |
2-amino-6-chloro-4-phenylpyridine-3,5-dicarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN4/c14-12-9(6-15)11(8-4-2-1-3-5-8)10(7-16)13(17)18-12/h1-5H,(H2,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSRKIHEJKWAMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)Cl)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383037 | |
Record name | 2-amino-6-chloro-4-phenylpyridine-3,5-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96583-92-5 | |
Record name | 2-amino-6-chloro-4-phenylpyridine-3,5-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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